Z-Ile-Leu-aldehyde
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Overview
Description
Z-Ile-Leu-aldehyde is a cell-permeable and reversible inhibitor that inhibits γ-secretase and Notch signaling . It has been found to induce apoptosis of murine MOPC315.BM myeloma cells with high Notch activity in vitro . It is also described as an effective and competitive peptide aldehyde inhibitor of γ-secretase and notch .
Synthesis Analysis
Z-Ile-Leu-aldehyde is a potent gamma-Secretase inhibitor and Notch signaling inhibitor . It has been found to block Notch signaling, reduce cell viability, and induce apoptosis in MOPC315.BM murine multiple myeloma cells in vitro .Molecular Structure Analysis
The molecular formula of Z-Ile-Leu-aldehyde is C20H30N2O4 . Its molecular weight is 362.5 g/mol . The IUPAC name is benzyl N - [ (2 S ,3 S )-3-methyl-1- [ [ (2 S )-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate .Physical And Chemical Properties Analysis
Z-Ile-Leu-aldehyde has a molecular weight of 362.5 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Specific Scientific Field
Biochemistry and Cellular Biology
Summary of the Application
Z-Ile-Leu-aldehyde (Z-IL-CHO) is used as a potent and competitive peptide aldehyde inhibitor of γ-secretase and notch . It plays a significant role in various cellular processes, including cell proliferation, differentiation, apoptosis, and maintenance of stem cells .
Methods of Application or Experimental Procedures
Z-Ile-Leu-aldehyde (ILCHO) is applied in murine Th17 in vitro polarization assays . The specific experimental procedures and technical details are not provided in the available resources.
Results or Outcomes
Z-Ile-Leu-aldehyde significantly downregulates Th17-associated cytokine levels .
Application in Fluorescent Probes
Specific Scientific Field
Summary of the Application
Z-Ile-Leu-aldehyde is used in the development of a novel fluorescent quinolizinium-based turn-off probe for selective detection of cysteine .
Methods of Application or Experimental Procedures
The probe developed using Z-Ile-Leu-aldehyde shows high selectivity and sensitivity towards cysteine over other amino acids including the similarly structured homocysteine and glutathione . The specific experimental procedures and technical details are not provided in the available resources.
Results or Outcomes
The probe was successfully applied to cysteine detection in living cells with low cytotoxicity and quantitative analysis of spiked mouse serum samples with moderate to good recovery (96–109%) .
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-15(4)18(19(24)21-17(12-23)11-14(2)3)22-20(25)26-13-16-9-7-6-8-10-16/h6-10,12,14-15,17-18H,5,11,13H2,1-4H3,(H,21,24)(H,22,25)/t15-,17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQLUFQGNVGLKR-SZMVWBNQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ile-Leu-aldehyde |
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